3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a bromine atom at the second position and a methoxy group at the sixth position on the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 6-methoxycinnamic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid backbone can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used.
Major Products: The major products formed from these reactions include substituted cinnamic acids, aldehydes, and saturated carboxylic acids .
Scientific Research Applications
3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the bromine and methoxy groups.
2-Bromo-4-methoxycinnamic Acid: A similar compound with the methoxy group at the fourth position.
6-Bromo-2-methoxycinnamic Acid: A positional isomer with the bromine and methoxy groups swapped.
Uniqueness: 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
IUPAC Name |
(E)-3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPNNEXBNYUYAC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)Br)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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